1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
1-[(FURAN-2-YL)METHYL]-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a hexahydroquinoline core
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C22H22N2O5/c1-28-15-7-4-6-14(12-15)23-21(26)19-20(25)17-9-2-3-10-18(17)24(22(19)27)13-16-8-5-11-29-16/h4-8,11-12,25H,2-3,9-10,13H2,1H3,(H,23,26) |
InChI Key |
NXCNWLACPHNRKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(CCCC3)N(C2=O)CC4=CC=CO4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with an appropriate amine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale batch reactions, continuous flow processes, and advanced purification techniques to ensure consistency and quality. The choice of method depends on the desired scale, cost considerations, and environmental impact.
Chemical Reactions Analysis
1-[(FURAN-2-YL)METHYL]-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert ketone groups to alcohols, modifying the compound’s properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents (e.g., ethanol, dichloromethane), and controlled temperatures. The major products formed depend on the reaction type and conditions, often resulting in derivatives with varied biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry: This compound exhibits promising pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Due to its unique structural features, this compound is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a valuable tool in studying enzyme interactions, receptor binding, and cellular pathways, contributing to a better understanding of biological processes.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to other quinoline derivatives, 1-[(FURAN-2-YL)METHYL]-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE stands out due to its unique combination of a furan ring and a methoxyphenyl group. Similar compounds include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications, these compounds share a similar core structure but lack the furan and methoxyphenyl groups.
Functionalized β-lactams: These compounds also exhibit significant biological activities but differ in their core structure and functional groups.
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